
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride is a complex organic compound with a molecular formula of C18H22BrN3·HCl. This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pyridine ring through an amino linkage. The compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride typically involves a multi-step process. One common method includes the bromination of alpha-methylbenzylamine, followed by the reaction with 2-(dimethylamino)ethylamine and pyridine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine maleate
- 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine sulfate
Uniqueness
Compared to similar compounds, 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for certain applications in biological research and industrial processes.
特性
CAS番号 |
94822-86-3 |
|---|---|
分子式 |
C17H23BrClN3 |
分子量 |
384.7 g/mol |
IUPAC名 |
N'-[1-(4-bromophenyl)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H22BrN3.ClH/c1-14(15-7-9-16(18)10-8-15)21(13-12-20(2)3)17-6-4-5-11-19-17;/h4-11,14H,12-13H2,1-3H3;1H |
InChIキー |
YPQYRDWFKSECRB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Br)N(CCN(C)C)C2=CC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
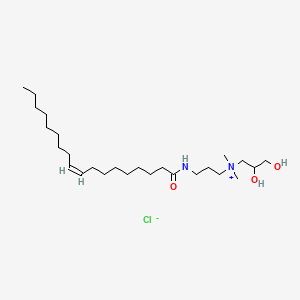

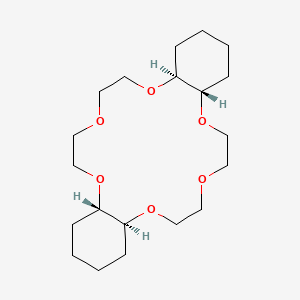
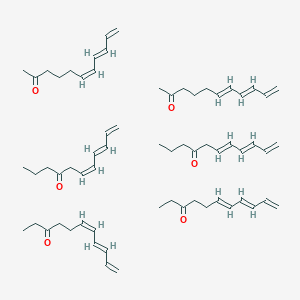

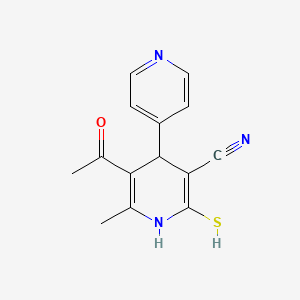

![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
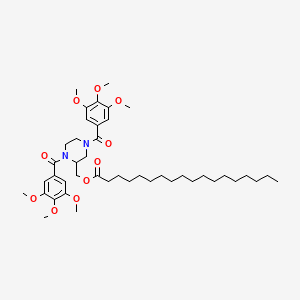
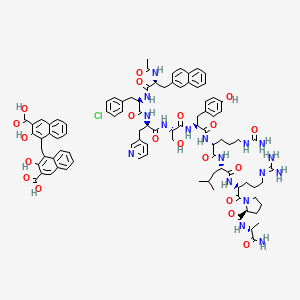
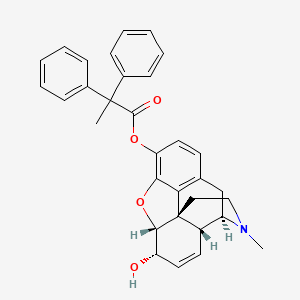

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
